Dimethyl (3-aminophenyl)phosphonate
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Overview
Description
Dimethyl (3-aminophenyl)phosphonate is an organophosphorus compound with the molecular formula C8H12NO3P. It is characterized by the presence of a phosphonate group attached to a 3-aminophenyl ring.
Preparation Methods
Dimethyl (3-aminophenyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminophenol with dimethyl phosphite under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the phosphonate ester .
Industrial production methods often involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound, with high efficiency .
Chemical Reactions Analysis
Dimethyl (3-aminophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Dimethyl (3-aminophenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals.
Materials Science: It is used in the development of flame retardants and plasticizers due to its phosphorus content, which imparts flame-retardant properties to materials.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of dimethyl (3-aminophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme .
Comparison with Similar Compounds
Dimethyl (3-aminophenyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: This compound is used as a flame retardant and plasticizer but lacks the amino group present in this compound.
Dimethyl (4-aminophenyl)phosphonate: Similar to this compound but with the amino group in the para position, which can lead to different reactivity and applications.
Dimethyl (2-aminophenyl)phosphonate: The ortho position of the amino group can result in steric hindrance, affecting the compound’s reactivity and interactions with enzymes.
Properties
CAS No. |
89277-83-8 |
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Molecular Formula |
C8H12NO3P |
Molecular Weight |
201.16 g/mol |
IUPAC Name |
3-dimethoxyphosphorylaniline |
InChI |
InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
InChI Key |
PLCZCOABLOVJIX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC(=C1)N)OC |
Origin of Product |
United States |
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